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Compound of Interest

Compound Name:
N,2-diphenylquinoline-4-

carboxamide

Cat. No.: B5628038 Get Quote

Disclaimer: Direct, comprehensive data on the off-target effects of N,2-diphenylquinoline-4-
carboxamide is limited in publicly available literature. This guide provides information based

on related quinoline-4-carboxamide derivatives to help researchers anticipate and troubleshoot

potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What are the known or potential on-targets for the N,2-diphenylquinoline-4-carboxamide
scaffold?

A1: While specific targets for N,2-diphenylquinoline-4-carboxamide are not extensively

documented, the broader quinoline-4-carboxamide class has been shown to target a range of

proteins. For instance, certain derivatives have been developed as antimalarial agents by

inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2][3] Other

related structures, such as N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives,

have been investigated as anticancer agents targeting PDK1.[4] Additionally, similar quinoline-

based compounds have been explored as neurokinin-3 (NK3) receptor antagonists and P2X7

receptor antagonists.[5][6]

Q2: What are the likely off-target effects to consider when working with N,2-
diphenylquinoline-4-carboxamide?
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A2: Based on the activities of structurally related compounds, researchers should be aware of

potential off-target effects including:

Cardiotoxicity: Some quinoline derivatives have been associated with cardiotoxic effects,

such as inhibition of the hERG potassium channel, which can lead to QT prolongation.[7]

Neurological Effects: Given that some quinoline carboxamides act as NK3 receptor

antagonists, unintended interactions with other neurokinin or CNS receptors are possible.[5]

Kinase Inhibition: The quinoline scaffold is present in many kinase inhibitors. Therefore, off-

target inhibition of various kinases is a possibility that should be investigated.

Monoamine Oxidase and Cholinesterase Inhibition: Some dihydroisoquinoline-carboxamide

derivatives have shown inhibitory activity against monoamine oxidase (MAO) and

butyrylcholinesterase (BChE), suggesting a potential for similar off-target effects with related

quinoline structures.[8]

Q3: How can I assess the selectivity of my N,2-diphenylquinoline-4-carboxamide
compound?

A3: A tiered approach to selectivity profiling is recommended:

Initial Computational Screening: Use in silico methods like molecular docking against a panel

of known off-target proteins (e.g., hERG, a panel of kinases, CNS receptors) to predict

potential interactions.

Broad Panel Screening: Employ commercially available off-target screening services that

test your compound against a large number of kinases, GPCRs, ion channels, and other

common off-targets.

Specific Off-Target Assays: Based on initial screening results or known liabilities of the

quinoline scaffold, conduct dedicated functional assays for high-risk off-targets like the hERG

channel (e.g., patch-clamp electrophysiology).

Cellular Thermal Shift Assay (CETSA): This can help identify target engagement and

potential off-targets in a cellular context.
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Troubleshooting Guide
Observed Issue

Potential Cause (Off-Target

Related)
Recommended Action

Unexpected cell toxicity at low

concentrations

Inhibition of essential kinases,

ion channels (e.g., hERG), or

mitochondrial targets.

1. Perform a broad kinase

panel screening. 2. Conduct a

hERG liability assessment. 3.

Evaluate mitochondrial toxicity

(e.g., Seahorse assay).

Inconsistent results between in

vitro and in vivo studies

Poor pharmacokinetic

properties (e.g., low solubility,

rapid metabolism) or

engagement with unforeseen

in vivo off-targets.

1. Characterize the DMPK

properties of the compound.[1]

[2][3] 2. Consider if off-target

effects in specific tissues could

be contributing to the

discrepancy.

Unexplained phenotypic

effects in cellular assays

The compound may be hitting

multiple targets within a

signaling pathway or

interacting with unexpected

receptors.

1. Perform RNA sequencing or

proteomics to identify

perturbed pathways. 2. Use a

focused library of inhibitors to

dissect the observed

phenotype.

Quantitative Data Summary
Table 1: Representative IC50/EC50 Values for Related Quinoline Carboxamide Derivatives
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Compound
Class

Target IC50/EC50
Organism/Cell
Line

Reference

Quinoline-4-

carboxamide

(DDD107498)

PfEF2 <10 nM P. falciparum [1][2]

Quinoacridinium

Salt (1)
hERG 0.2 µM N/A [7]

2-

acetylaminoquin

oacridinium

iodide (2)

hERG 3.7 µM N/A [7]

(S)-1-phenyl-3,4-

dihydroisoquinoli

ne-2(1H)-

carboxamide

(2d)

MAO-A 1.38 µM N/A [8]

(S)-1-phenyl-3,4-

dihydroisoquinoli

ne-2(1H)-

carboxamide (2j)

MAO-A 2.48 µM N/A [8]

Quinoline-6-

carboxamide

derivative (2f)

h-P2X7R 0.566 µM
h-P2X7R-MCF-7

cells
[6]

Key Experimental Protocols
Protocol 1: General Kinase Inhibition Assay

Objective: To determine the inhibitory activity of N,2-diphenylquinoline-4-carboxamide
against a specific kinase.

Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a

detection reagent (e.g., ADP-Glo™).
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Procedure:

1. Prepare serial dilutions of the test compound in DMSO.

2. In a 96-well plate, add the kinase, substrate, and kinase buffer.

3. Add the diluted test compound or DMSO (vehicle control) to the wells.

4. Initiate the reaction by adding ATP.

5. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g.,

60 minutes).

6. Stop the reaction and measure the kinase activity using a suitable detection method (e.g.,

luminescence for ADP-Glo™).

7. Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-

response curve.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential for N,2-diphenylquinoline-4-carboxamide to inhibit the

hERG potassium channel.

Materials: HEK293 cells stably expressing the hERG channel, external and internal patch

clamp solutions, and the test compound.

Procedure:

1. Culture the hERG-expressing cells to the appropriate confluency for the automated patch-

clamp system.

2. Prepare a dilution series of the test compound in the external solution.

3. Harvest and resuspend the cells for introduction into the patch-clamp instrument.

4. The instrument will establish whole-cell patch-clamp recordings.
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5. Apply a voltage protocol to elicit hERG tail currents.

6. After establishing a stable baseline, perfuse the cells with the different concentrations of

the test compound.

7. Measure the hERG tail current at each concentration.

8. Calculate the percent inhibition and determine the IC50 value.

Visualizations
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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